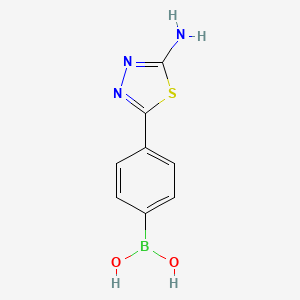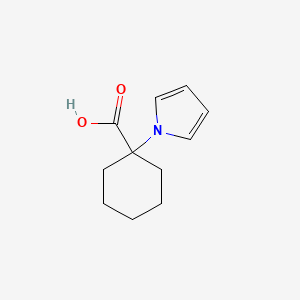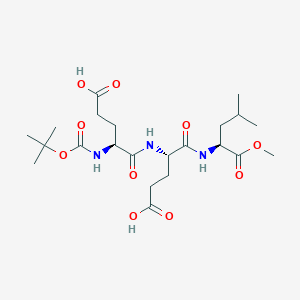
Boc-Glu-Glu-Leu-Ome
Descripción general
Descripción
“Boc-Glu-Glu-Leu-Ome” is an N-terminal and C-terminal blocked derivative of the tripeptide L-Glu-LGlu-L-Leu . It is a possible substrate for Vitamin K-dependent carboxylation studies .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C22H37N3O10 . Its molecular weight is 503.54 .Physical And Chemical Properties Analysis
“this compound” is a solid substance that should be stored at -20°C . Its density is 1.227g/cm3, and it has a boiling point of 786.7ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Estudios de carboxilación dependiente de vitamina K
“Boc-Glu-Glu-Leu-Ome” se menciona como un posible sustrato para los estudios de carboxilación dependiente de vitamina K. Este proceso es crucial para modificar ácidos glutámicos específicos a ácido γ-carboxiglutámico en varias proteínas de coagulación sanguínea . El compuesto se ha utilizado para estudiar la inhibición de esta carboxilación por péptidos que contienen ácido 4-metilenoglutámico, lo que proporciona información sobre el mecanismo de carboxilación y su inhibición .
Safety and Hazards
Mecanismo De Acción
Target of Action
Boc-Glu-Glu-Leu-Ome, a derivative of the tripeptide L-Glu-LGlu-L-Leu, is primarily targeted towards the Vitamin K-dependent carboxylase . This enzyme plays a crucial role in the post-translational modification of specific glutamyl residues in precursor proteins to y-carboxyglutamyl (Gla) residues in mature proteins .
Mode of Action
The compound interacts with its target, the Vitamin K-dependent carboxylase, by serving as a potential substrate for carboxylation studies . It inhibits the carboxylation of endogenous protein precursors . The interaction results in changes to the carboxylation process, affecting the formation of y-carboxyglutamyl residues .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the carboxylation process carried out by the Vitamin K-dependent carboxylase . This process involves the conversion of peptide-bound glutamyl residues to y-carboxyglutamyl residues . The compound’s interaction with the enzyme alters this pathway, potentially affecting the formation of mature proteins.
Pharmacokinetics
As a potential substrate for vitamin k-dependent carboxylation studies, it can be inferred that the compound may be metabolized by the enzyme during the carboxylation process .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve alterations to the carboxylation process carried out by the Vitamin K-dependent carboxylase . By serving as a potential substrate for the enzyme, the compound can affect the formation of y-carboxyglutamyl residues in proteins . This could potentially influence the structure and function of these proteins.
Análisis Bioquímico
Biochemical Properties
Boc-Glu-Glu-Leu-Ome interacts with various enzymes and proteins in biochemical reactions. It is a potential substrate for Vitamin K-dependent carboxylation studies
Cellular Effects
Given its potential role as a substrate in Vitamin K-dependent carboxylation studies , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
(4S)-4-[[(2S)-4-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-5-[[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O10/c1-12(2)11-15(20(32)34-6)24-18(30)13(7-9-16(26)27)23-19(31)14(8-10-17(28)29)25-21(33)35-22(3,4)5/h12-15H,7-11H2,1-6H3,(H,23,31)(H,24,30)(H,25,33)(H,26,27)(H,28,29)/t13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKPYQOKXLMHNY-KKUMJFAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50658434 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-L-alpha-glutamyl-L-alpha-glutamyl-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50658434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72903-33-4 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-L-alpha-glutamyl-L-alpha-glutamyl-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50658434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




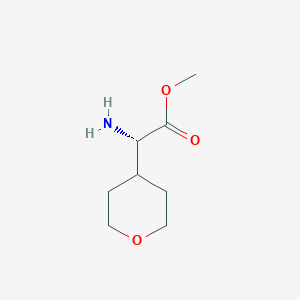

![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1521823.png)
![2-Bromothiazolo[5,4-B]pyridine](/img/structure/B1521824.png)
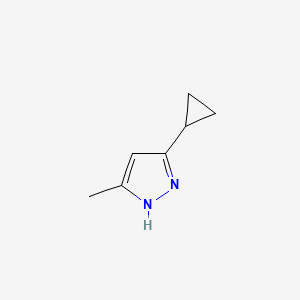
![4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride](/img/structure/B1521829.png)
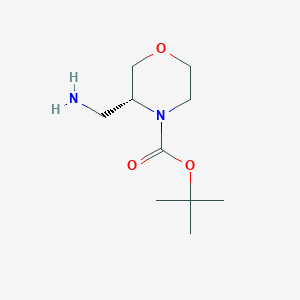
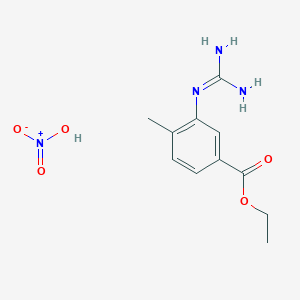
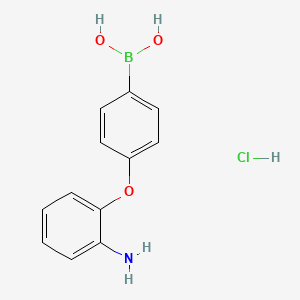
![4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulphonamide](/img/structure/B1521834.png)
